molecular formula C25H18Cl2N2O2 B14224129 Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate CAS No. 593267-67-5

Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate

Cat. No.: B14224129
CAS No.: 593267-67-5
M. Wt: 449.3 g/mol
InChI Key: WTVOZNRSYVBHKN-UHFFFAOYSA-N
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Description

Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in many natural and synthetic compounds .

Preparation Methods

The synthesis of Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate typically involves the reaction of 6-chloroindole derivatives with benzoyl chloride under specific conditions. The reaction often requires a catalyst such as anhydrous aluminum chloride and is conducted under low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Scientific Research Applications

Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

593267-67-5

Molecular Formula

C25H18Cl2N2O2

Molecular Weight

449.3 g/mol

IUPAC Name

methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate

InChI

InChI=1S/C25H18Cl2N2O2/c1-31-25(30)15-4-2-14(3-5-15)24(20-12-28-22-10-16(26)6-8-18(20)22)21-13-29-23-11-17(27)7-9-19(21)23/h2-13,24,28-29H,1H3

InChI Key

WTVOZNRSYVBHKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CNC3=C2C=CC(=C3)Cl)C4=CNC5=C4C=CC(=C5)Cl

Origin of Product

United States

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